fr198248
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Overview
Description
FR198248 is a hydroxylated 1,3-dihydroisobenzofuran compound isolated from the fungus Aspergillus flavipes. It has garnered significant attention due to its potent inhibitory effects on peptide deformylase, an enzyme crucial for bacterial growth. This compound also exhibits notable antibacterial and antiviral properties, making it a promising candidate for drug development .
Preparation Methods
FR198248 is typically isolated from the liquid fermentation cultures of Aspergillus flavipes. The isolation process involves several steps, including fermentation, extraction, and purification. The fermentation is carried out in a nutrient-rich medium, followed by extraction using organic solvents. The crude extract is then purified using chromatographic techniques to obtain pure this compound .
Chemical Reactions Analysis
FR198248 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can yield dehydroxylated products .
Scientific Research Applications
FR198248 has a wide range of scientific research applications:
Mechanism of Action
FR198248 exerts its effects by inhibiting peptide deformylase, an enzyme that catalyzes the removal of the formyl group from the N-terminus of newly synthesized bacterial proteins. This inhibition disrupts protein synthesis, leading to bacterial growth inhibition. The compound’s molecular targets include the active site of peptide deformylase, where it binds and prevents the enzyme from functioning properly .
Comparison with Similar Compounds
FR198248 is similar to other hydroxylated 1,3-dihydroisobenzofurans, such as FR202306. Both compounds exhibit inhibitory effects on peptide deformylase and possess antibacterial properties. this compound is unique due to its higher potency and broader spectrum of activity. Other similar compounds include various peptide deformylase inhibitors, which differ in their chemical structures and specific inhibitory mechanisms .
Properties
Molecular Formula |
C9H10O5 |
---|---|
Molecular Weight |
198.17 g/mol |
IUPAC Name |
4-methyl-1,3-dihydro-2-benzofuran-1,5,6,7-tetrol |
InChI |
InChI=1S/C9H10O5/c1-3-4-2-14-9(13)5(4)7(11)8(12)6(3)10/h9-13H,2H2,1H3 |
InChI Key |
GSKYCPXSDLXGEW-UHFFFAOYSA-N |
SMILES |
CC1=C2COC(C2=C(C(=C1O)O)O)O |
Canonical SMILES |
CC1=C2COC(C2=C(C(=C1O)O)O)O |
Synonyms |
FR 198248 FR-198248 FR198248 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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